molecular formula C21H22N4O3 B2762495 N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1705804-02-9

N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2762495
CAS No.: 1705804-02-9
M. Wt: 378.432
InChI Key: BQSWRSZBDNIFRV-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities, including their roles as pharmaceuticals or biochemical tools.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the quinoxaline moiety: This step often involves nucleophilic substitution reactions where a quinoxaline derivative is reacted with a suitable leaving group on the piperidine ring.

    Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the quinoxaline moiety, potentially leading to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the quinoxaline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, it could involve:

    Binding to a specific receptor or enzyme: This could modulate the activity of the target, leading to a biological effect.

    Interference with cellular pathways: The compound could affect signaling pathways, gene expression, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)piperidine-1-carboxamide: Lacks the quinoxaline moiety.

    4-(quinoxalin-2-yloxy)piperidine-1-carboxamide: Lacks the methoxyphenyl group.

    N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine: Lacks the carboxamide group.

Uniqueness

The presence of both the methoxyphenyl and quinoxaline moieties in “N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” may confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-19-9-5-4-8-18(19)24-21(26)25-12-10-15(11-13-25)28-20-14-22-16-6-2-3-7-17(16)23-20/h2-9,14-15H,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSWRSZBDNIFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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